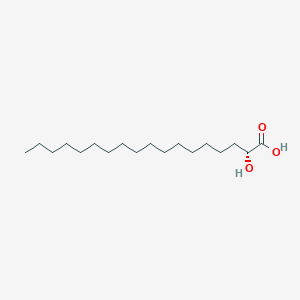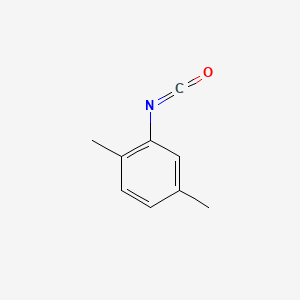
Isocyanate de 2,5-diméthylphényle
Vue d'ensemble
Description
2,5-Dimethylphenyl isocyanate (2,5-DMPI) is an organic compound belonging to the class of isocyanates. It is a colorless liquid with a pungent odor and is used in the synthesis of a variety of compounds. It is also used in the production of coatings, adhesives, and sealants. 2,5-DMPI has been studied extensively in the scientific research field, with applications in medicinal chemistry, biochemistry, and physiology.
Applications De Recherche Scientifique
- Explanation: En chromatographie chirale, les énantiomères (molécules images miroir) sont séparés en fonction de leur interaction avec une phase stationnaire chirale. Les β-cyclodextrines dérivées améliorent la résolution chirale, ce qui rend ce composé précieux pour les séparations énantiomériques {svg_1}.
Phase stationnaire chirale en chromatographie liquide
Liaison avec les oligosaccharides et les cyclodextrines
Mécanisme D'action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of 2,5-Dimethylphenyl isocyanate involves its interaction with these targets. The isocyanate group (N=C=O) in the compound is highly reactive and can form covalent bonds with these targets, leading to various chemical reactions .
Biochemical Pathways
The reaction of isocyanates with biological macromolecules can lead to changes in their structure and function, potentially affecting various biochemical pathways .
Pharmacokinetics
The compound’s physical-chemical properties such as its boiling point (210 °c) and density (1043 g/mL at 25 °C) suggest that it may have significant volatility and could be absorbed through inhalation .
Result of Action
The reactivity of the isocyanate group suggests that it could potentially cause cellular damage by reacting with biological macromolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dimethylphenyl isocyanate. For instance, the presence of moisture can lead to the hydrolysis of the isocyanate group, potentially reducing its reactivity . Additionally, temperature and pH can also affect the stability and reactivity of the compound .
Analyse Biochimique
Biochemical Properties
2,5-Dimethylphenyl isocyanate plays a significant role in biochemical reactions, particularly in the synthesis of polyurethanes. It interacts with various enzymes, proteins, and other biomolecules. The isocyanate group (N=C=O) in 2,5-Dimethylphenyl isocyanate is highly reactive and can form covalent bonds with nucleophilic groups such as amines, alcohols, and thiols. This reactivity allows it to modify proteins and enzymes, potentially altering their function and activity .
Cellular Effects
2,5-Dimethylphenyl isocyanate affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause oxidative stress and inflammation in cells, leading to changes in cell function. Additionally, 2,5-Dimethylphenyl isocyanate can induce apoptosis (programmed cell death) in certain cell types .
Molecular Mechanism
At the molecular level, 2,5-Dimethylphenyl isocyanate exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This can result in changes in gene expression and cellular responses. The compound’s ability to form stable adducts with proteins makes it a potent modifier of cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dimethylphenyl isocyanate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2,5-Dimethylphenyl isocyanate can degrade over time, leading to a decrease in its reactivity and potency. Long-term exposure to the compound can result in chronic cellular effects, including persistent oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 2,5-Dimethylphenyl isocyanate vary with different dosages in animal models. At low doses, the compound may cause mild cellular changes, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level triggers a pronounced biological response. High doses of 2,5-Dimethylphenyl isocyanate can cause severe tissue damage and organ toxicity .
Metabolic Pathways
2,5-Dimethylphenyl isocyanate is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s metabolism can result in the generation of toxic byproducts, contributing to its overall biological effects .
Transport and Distribution
Within cells and tissues, 2,5-Dimethylphenyl isocyanate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to easily cross cell membranes and distribute within different cellular compartments. This distribution pattern can impact its activity and function .
Subcellular Localization
2,5-Dimethylphenyl isocyanate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization within the cell can influence its interactions with biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
2-isocyanato-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-3-4-8(2)9(5-7)10-6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXVXJQIQVOCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068227 | |
| Record name | Benzene, 2-isocyanato-1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40397-98-6 | |
| Record name | 2,5-Dimethylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40397-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isocyanato-1,4-dimethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040397986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylphenyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-isocyanato-1,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 2-isocyanato-1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOCYANATO-1,4-DIMETHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UPG772T8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


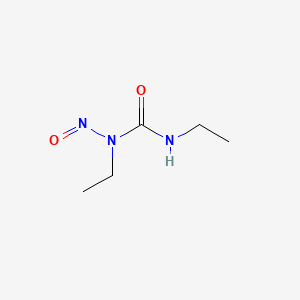
![Benzenesulfonic acid, 4-[[4-(dibutylamino)phenyl]azo]-](/img/structure/B1203359.png)
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-ethylsulfonio]butanoate](/img/structure/B1203361.png)
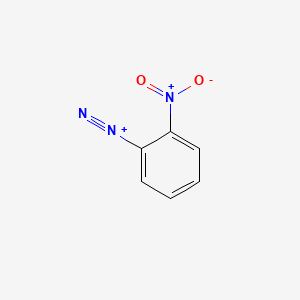


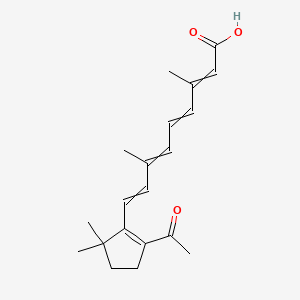
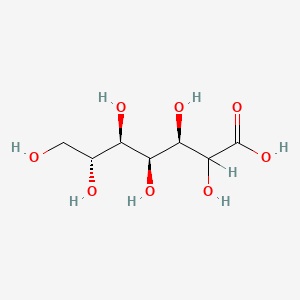
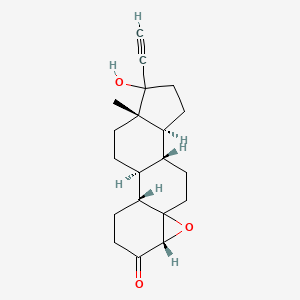


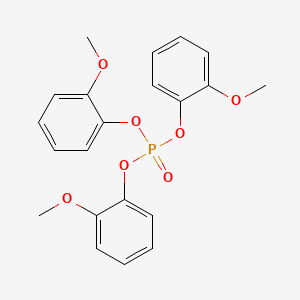
![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B1203375.png)
